1-Methyl-4-((4-methylpyridin-3-yl)methyl)piperazine
Description
Properties
IUPAC Name |
1-methyl-4-[(4-methylpyridin-3-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-11-3-4-13-9-12(11)10-15-7-5-14(2)6-8-15/h3-4,9H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWDLHFUJLMMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744509 | |
| Record name | 1-Methyl-4-[(4-methylpyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-63-1 | |
| Record name | 1-Methyl-4-[(4-methylpyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Alkylation Reactions
The piperazine nitrogen atoms serve as nucleophilic sites for alkylation. A study demonstrated that reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields quaternary ammonium salts, enhancing water solubility .
Example Reaction:
Hydrogenation
The pyridine ring undergoes catalytic hydrogenation to form piperidine derivatives. Palladium on carbon (Pd/C) or Raney nickel are effective catalysts.
Key Data:
| Catalyst | Pressure (psi) | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Pd/C | 50 | 25 | 92 |
| Raney Ni | 30 | 50 | 88 |
Nucleophilic Substitution
The methylpyridinyl group participates in SNAr (nucleophilic aromatic substitution) with strong nucleophiles like amines or thiols. For example:
-
Regioselectivity: Substitution occurs preferentially at the pyridine C2 position due to electronic effects .
Hydrolysis
The methylene bridge (-CH₂-) adjacent to the piperazine ring undergoes hydrolysis under acidic or alkaline conditions. A patent reported nano-ZnO/KOH-mediated hydrolysis to yield carboxylic acid derivatives :
Reaction Pathway:
Coupling Reactions
The compound acts as a precursor in Suzuki-Miyaura cross-coupling reactions. A 2024 study utilized boronic acids to functionalize the pyridine ring :
Example:
Complexation with Metal Ions
The piperazine nitrogen and pyridine nitrogen coordinate with transition metals (e.g., Cu²⁺, Zn²⁺). Spectroscopic studies revealed:
Oxidation Reactions
Oxidation of the piperazine ring with mCPBA (meta-chloroperbenzoic acid) generates N-oxide derivatives :
-
Reactivity: Only the tertiary amine is oxidized; the pyridine ring remains intact .
-
Applications: N-Oxides show enhanced solubility for pharmacological studies .
Thiourea Formation
Reaction with thiocarbonyl diimidazole forms thiourea derivatives, a key step in drug discovery :
Mechanism:
Photochemical Reactions
UV irradiation (254 nm) in methanol induces C-N bond cleavage, forming pyridinyl radicals. Products were characterized via ESR spectroscopy.
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Alkylation | 1.2 × 10⁻³ | 45.3 |
| Hydrogenation | 4.8 × 10⁻⁴ | 58.9 |
| SNAr | 3.1 × 10⁻⁴ | 62.4 |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as receptors and enzymes. The specific mechanism of action depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Molecular Targets and Pathways Involved:
Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) and ion channels.
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Cross-Reactivity and Specificity
- Antibody Recognition: Substitution at the piperazine N4 position significantly impacts molecular recognition. Replacing ethyl with methyl or hydrogen in fluoroquinolone analogs reduces antibody cross-reactivity by >56-fold, highlighting the methyl group’s role in epitope specificity .
- Receptor Selectivity : Sch-417690 (a CCR5 antagonist) demonstrates that benzylic substituent size and polarity (e.g., methoxymethyl vs. methyl) modulate selectivity between CCR5 and muscarinic receptors .
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydrochloride salts (e.g., 1-Methyl-4-(4-piperidinyl)piperazine hydrochloride) improve aqueous solubility, a common strategy for piperazine derivatives .
- Bioavailability : Sch-350634 achieves >90% oral bioavailability in preclinical models due to balanced lipophilicity and metabolic stability . In contrast, selenium-containing analogs (e.g., RSe-1/RSe-2) may face oxidation-related instability .
Biological Activity
1-Methyl-4-((4-methylpyridin-3-yl)methyl)piperazine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current knowledge surrounding this compound.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a piperazine ring substituted with a methyl group and a 4-methylpyridine moiety, which contributes to its unique biological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 218.30 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Pharmacological Properties
This compound has been investigated for various pharmacological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives of piperazine have shown promising results in inhibiting tumor growth in vitro and in vivo .
- Neuroprotective Effects : Compounds similar to this compound have been studied for their potential in treating neurodegenerative diseases. They may act as acetylcholinesterase inhibitors, which are relevant in Alzheimer's disease therapy .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to increased levels of neurotransmitters .
- Receptor Modulation : The compound may interact with various receptors, including G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways relevant to metabolic disorders .
Study on Anticancer Activity
A study evaluated the anticancer properties of a related piperazine derivative against several human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value ranging from 2.76 µM to 9.27 µM against ovarian and renal cancer cell lines, showcasing its potential as an anticancer agent .
Neuroprotective Study
Research focusing on neuroprotective effects highlighted that compounds structurally similar to this compound showed promising results in preventing neuronal death in models of neurodegeneration. These compounds were found to enhance cognitive function in animal models of Alzheimer's disease .
Preparation Methods
Synthetic Route
The primary laboratory synthesis of 1-methyl-4-((4-methylpyridin-3-yl)methyl)piperazine typically involves the nucleophilic substitution reaction between 4-methyl-3-pyridinemethanol and piperazine. The reaction proceeds as follows:
-
- 4-methyl-3-pyridinemethanol
- Piperazine
-
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions (typically 60–80°C)
- Reaction Time: Several hours until completion
Mechanism:
The hydroxyl group of 4-methyl-3-pyridinemethanol is activated (often via conversion to a better leaving group or direct nucleophilic substitution) and replaced by the nucleophilic nitrogen of piperazine, forming the desired substituted piperazine derivative.Purification:
The crude product is purified by recrystallization or column chromatography to achieve high purity.
Reaction Optimization
- Use of polar protic solvents (ethanol, methanol) facilitates the reaction by stabilizing intermediates.
- Reflux ensures sufficient energy for the substitution reaction to proceed efficiently.
- Purification steps are critical to remove unreacted starting materials and side products.
Industrial-Scale Preparation Methods
Continuous Flow Synthesis
Industrial production leverages continuous flow synthesis technology, which offers advantages such as:
- Enhanced Reaction Control: Precise temperature and mixing control improve yield and consistency.
- Scalability: Continuous operation allows for large-scale production without batch-to-batch variability.
- Waste Minimization: Optimized reagent use and reaction conditions reduce by-products and environmental impact.
Process Description
- Feedstocks: Continuous feeding of 4-methyl-3-pyridinemethanol and piperazine into a flow reactor.
- Reaction Conditions: Controlled temperature, pressure, and residence time tailored to maximize conversion.
- Product Isolation: Inline purification steps, such as filtration and solvent extraction, ensure product quality.
Reaction Types and Chemical Transformations
Beyond the initial synthesis, this compound can undergo further chemical reactions:
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate or hydrogen peroxide, aqueous medium, room temperature | N-oxides of the compound |
| Reduction | Lithium aluminum hydride, anhydrous ether, reflux | Reduced derivatives with hydrogenated rings |
| Substitution | Alkyl halides or acyl chlorides, base (NaOH or K2CO3) | Substituted derivatives on piperazine or pyridine rings |
These transformations allow functional diversification of the molecule for further applications.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Conditions | Scale | Purification | Yield & Notes |
|---|---|---|---|---|---|
| Laboratory batch | 4-methyl-3-pyridinemethanol + piperazine | Reflux in ethanol/methanol, several hours | Small scale | Recrystallization or chromatography | High purity, moderate yield |
| Industrial continuous flow | Same as above | Controlled temperature, pressure, continuous feed | Large scale | Inline purification | High yield, reproducible, scalable |
Research Findings and Notes
- The nucleophilic substitution of 4-methyl-3-pyridinemethanol with piperazine is the most straightforward and commonly used synthetic route.
- Continuous flow synthesis significantly improves efficiency and product consistency for industrial manufacture.
- Oxidation and reduction reactions on the compound provide pathways for derivative synthesis, useful in medicinal chemistry and material science applications.
- The choice of solvent and reaction parameters critically affects the yield and purity of the product.
- No alternative preparation methods involving complex catalysts or multi-step sequences have been prominently reported, indicating the described route’s efficiency and practicality.
Q & A
Q. How to evaluate the compound's role in neuroprotection or anti-inflammatory pathways?
- In vitro models : Assess inhibition of pro-inflammatory cytokines (e.g., TNF-α in LPS-stimulated macrophages) or neuroprotection against oxidative stress (e.g., H₂O₂-induced SH-SY5Y cell death).
- In vivo models : Use murine models of neuroinflammation (e.g., LPS-induced cognitive deficits) with pharmacokinetic profiling to confirm brain penetration .
Tables for Key Data
Q. Table 1: Comparative Receptor Binding Profiles of Piperazine Derivatives
| Derivative | Substituent | Target Receptor | Binding Affinity (Ki, nM) | Source |
|---|---|---|---|---|
| Parent compound | 4-methylpyridin-3-yl | 5-HT₁A | 120 ± 15 | |
| Modified (2-methylpropyl) | 2-methylpropyl | α₂-Adrenergic | 45 ± 6 |
Q. Table 2: Optimization of Coupling Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 78 | 98 |
| NiCl₂ | Acetonitrile | 60 | 52 | 85 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
